![molecular formula C7H6N2 B13699388 Pyrrolo[1,2-b]pyridazine CAS No. 274-55-5](/img/structure/B13699388.png)
Pyrrolo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is known for its aromaticity and the presence of two nitrogen atoms within its structure, which contributes to its unique chemical properties and reactivity. This compound has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine can be synthesized through several methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate.
Condensation Reactions: Another approach involves the condensation of pyridazine derivatives with pyrrole derivatives under specific conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce dihydrothis compound derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Due to its fluorescent properties, this compound is used in the development of sensors, lasers, and organic light-emitting diode (OLED) screens.
Biological Research: It is used in studies related to cell signaling, gene expression, and protein interactions.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinases (JAKs) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-b]cinnoline: This compound shares a similar fused ring structure but with different substituents and properties.
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: Pyrrolo[1,2-b]pyridazine stands out due to its unique combination of pyrrole and pyridazine rings, which imparts specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
274-55-5 |
|---|---|
Molekularformel |
C7H6N2 |
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-2-6-9(7)8-5-1/h1-6H |
InChI-Schlüssel |
NISJKLIMPQPAQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CN2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


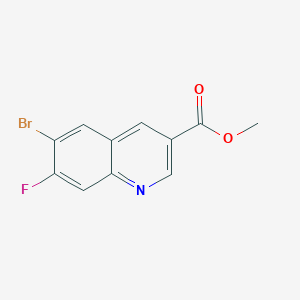
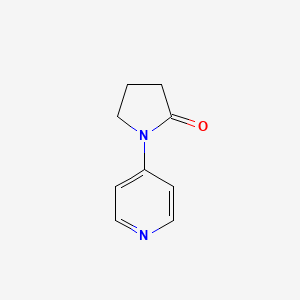
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
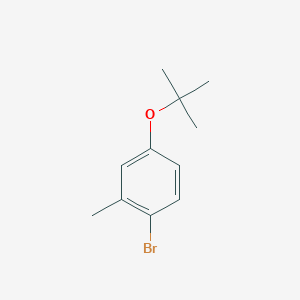
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
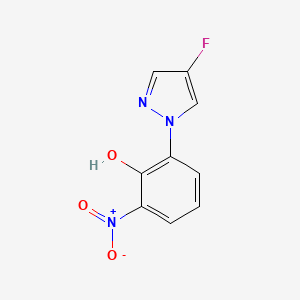

![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
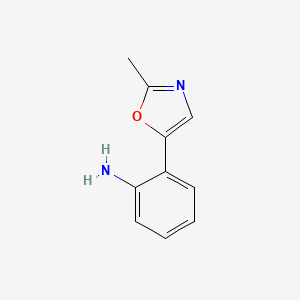

![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
